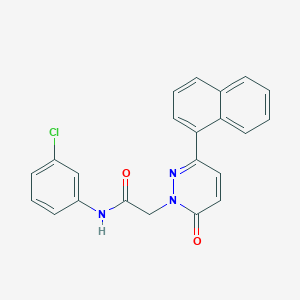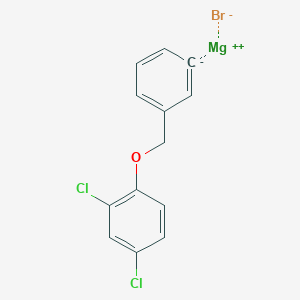
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various synthetic applications due to its reactivity and stability in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,4-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Automated systems: For precise control of temperature and addition of reagents
Purification: Typically involves distillation or crystallization to obtain the pure Grignard reagent
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Forms biaryl compounds in the presence of transition metal catalysts
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Methyl iodide, ethyl bromide
Catalysts: Palladium, nickel for coupling reactions
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
New carbon-carbon bonds: Formed from nucleophilic substitution and coupling reactions
Scientific Research Applications
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: Used to form complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates
Material science: Preparation of polymers and advanced materials
Biological research: Synthesis of bioactive compounds for studying biological pathways
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved are primarily nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide
- 3-(4-Dimethylaminophenyl)phenylmagnesium bromide
- 3-(2’,4’-Difluorobenzyloxy)phenylmagnesium bromide
Uniqueness
3-(2,4-Dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the dichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of compounds where the dichlorophenoxy moiety is desired.
Properties
Molecular Formula |
C13H9BrCl2MgO |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;2,4-dichloro-1-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
FIQOSJPENSJHOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
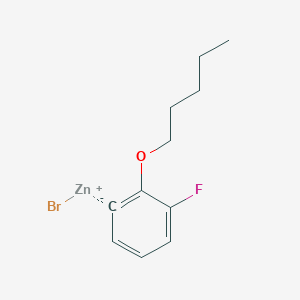


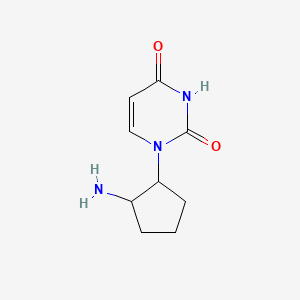
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)

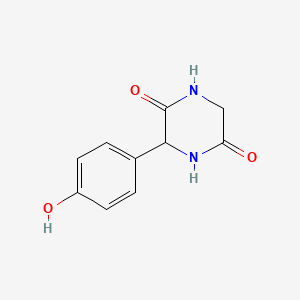

![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
